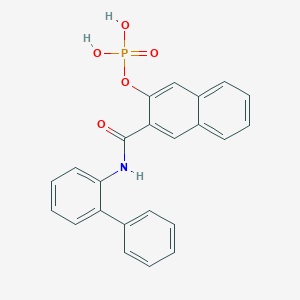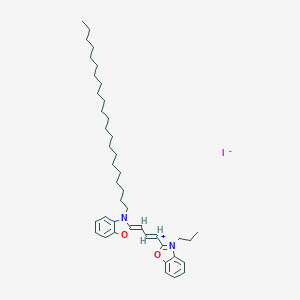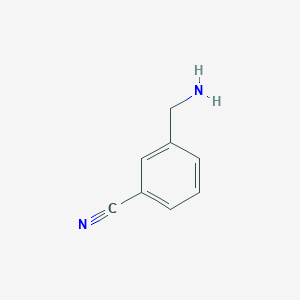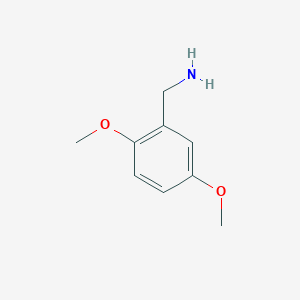![molecular formula C25H29NO10 B130833 [(2S,3S,4aS,5R,8S,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-yl] 4-nitrobenzoate CAS No. 1084896-42-3](/img/structure/B130833.png)
[(2S,3S,4aS,5R,8S,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-yl] 4-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, including the creation of specific functional groups and the formation of ring structures. While the exact synthesis of the compound is not detailed, the papers provide examples of synthesizing related compounds. For instance, the synthesis of a pyrazole compound with a nitrobenzoyl moiety is described, which involves characterizing the compound using IR, NMR, and X-ray diffraction methods . Similarly, the synthesis of 3-nitrobenzo[a]pyrene metabolites and DNA adducts is discussed, which could share some synthetic pathways with the compound of interest .
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their reactivity and properties. X-ray diffraction (XRD) is a common technique used to determine the crystal structure of a compound, as demonstrated in the synthesis of the pyrazole compound . The compound crystallizes in the monoclinic space group, and its molecular geometry has been calculated using density functional theory (DFT), which is in agreement with the X-ray data. This suggests that a similar approach could be used to analyze the molecular structure of the compound .
Chemical Reactions Analysis
The reactivity of a compound is influenced by its molecular structure, particularly the presence of functional groups such as nitro groups. The papers do not provide specific reactions for the compound , but they do discuss the reactivity of related compounds. For example, the synthesis of 3-nitrobenzo[a]pyrene metabolites involves the formation of oxidized metabolites and DNA adducts . This indicates that the compound may also undergo oxidation reactions and potentially form adducts with biomolecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its molecular structure and functional groups. The pyrazole compound's vibrational frequencies and chemical shift values were calculated and compared with experimental IR and NMR values, which provides information about its physical properties . Additionally, the analysis of frontier molecular orbitals and molecular electrostatic potential can give insights into the chemical reactivity of the compound. While the exact properties of the compound are not discussed, similar analytical methods could be applied to determine its properties.
Wissenschaftliche Forschungsanwendungen
Photosensitive Protecting Groups
Protecting Groups in Synthetic Chemistry : Photosensitive protecting groups, including those related to nitrobenzoate structures, have shown promise in synthetic chemistry. They offer controlled release of protected compounds under light exposure, useful in developing photosensitive drug delivery systems and protecting sensitive functional groups during chemical synthesis (Amit, Zehavi, & Patchornik, 1974).
Antioxidant Activity Analysis
Determining Antioxidant Activity : Compounds with potential antioxidant properties can be analyzed using various assays like ORAC, HORAC, and FRAP. This area of study is significant for compounds with phenolic structures, which are known for their antioxidant capabilities, relevant in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Synthesis of Heterocyclic Compounds
Heterocyclic Scaffold Development : Tetrahydrobenzo[b]pyrans, similar in structural complexity to the compound , are crucial in pharmaceuticals and natural products. Their synthesis has been advanced using organocatalysts, demonstrating the importance of innovative methods in creating complex heterocyclic compounds (Kiyani, 2018).
Chemical Warfare Against Plant Pathogens
Synthetic Compounds Against Fusarium oxysporum : The study of small molecules, including various synthetic compounds against plant pathogens, is essential in agriculture and biochemistry. This research can provide insights into the design and application of chemical agents for controlling diseases in crops (Kaddouri et al., 2022).
Toxicology and Environmental Impact
Environmental Contaminants : The environmental and health impacts of compounds similar to dioxins and dibenzofurans, which might be structurally related to the target compound, are a significant area of research. These studies focus on understanding the toxic effects and finding ways to minimize exposure and risks (Mennear & Lee, 1994).
Eigenschaften
IUPAC Name |
[(2S,3S,4aS,5R,8S,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-yl] 4-nitrobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO10/c1-24(30-3)25(2,31-4)36-21-20(35-24)19(15-33-23(21)32-14-16-8-6-5-7-9-16)34-22(27)17-10-12-18(13-11-17)26(28)29/h5-13,19-21,23H,14-15H2,1-4H3/t19-,20+,21-,23+,24-,25-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCRVYUXUGBXOU-ZBCFHKMVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC2C(O1)C(COC2OCC3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])(C)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@](O[C@H]2[C@H](O1)[C@H](CO[C@H]2OCC3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])(C)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648936 |
Source


|
| Record name | (2S,3S,4aS,5R,8S,8aR)-5-(Benzyloxy)-2,3-dimethoxy-2,3-dimethylhexahydro-5H-pyrano[3,4-b][1,4]dioxin-8-yl 4-nitrobenzoate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2S,3S,4aS,5R,8S,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-yl] 4-nitrobenzoate | |
CAS RN |
1084896-42-3 |
Source


|
| Record name | (2S,3S,4aS,5R,8S,8aR)-5-(Benzyloxy)-2,3-dimethoxy-2,3-dimethylhexahydro-5H-pyrano[3,4-b][1,4]dioxin-8-yl 4-nitrobenzoate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

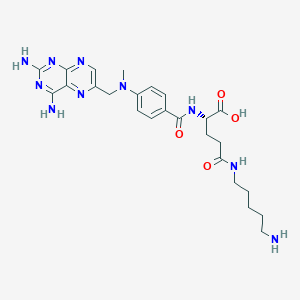
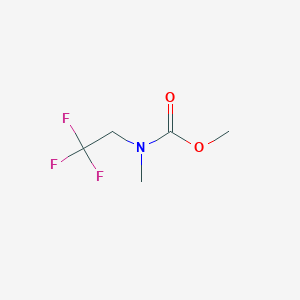

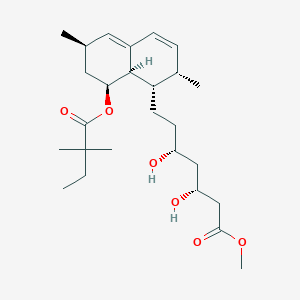
![5-[[2-(Acetyloxy)acetyl]amino]-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride](/img/structure/B130759.png)

